3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine
Description
Properties
IUPAC Name |
5,6-dimethyl-3-methylsulfonyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-5(2)8-9-6(7-4)12(3,10)11/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLJUOETMUFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methanesulfonyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine is utilized as an intermediate in the synthesis of various heterocyclic compounds. It can undergo substitution reactions with nucleophiles to yield sulfonamide derivatives and participate in cyclization reactions to form more complex structures.
Biology
- Enzyme Inhibition Studies : The compound has been shown to interact with key enzymes involved in metabolic pathways. For example, it has demonstrated significant inhibition of mTOR and acetylcholinesterase, making it a candidate for therapeutic applications against cancer and neurodegenerative diseases.
- Anticancer Activity : Recent studies indicate that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, MM131, a derivative of this compound, showed IC50 values of 1.7 µM and 5.6 µM against DLD-1 and HT-29 colon cancer cells respectively. This compound induced apoptosis more effectively than standard chemotherapeutic agents like 5-fluorouracil.
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| MM131 | DLD-1 | 1.7 | High |
| MM131 | HT-29 | 5.6 | High |
| 5-Fluorouracil | DLD-1 | >10 | Moderate |
| 5-Fluorouracil | HT-29 | >10 | Low |
Broader Biological Applications
Beyond its anticancer properties, compounds related to the triazine core have shown potential in other biological applications:
Antimicrobial Activity
Research indicates that triazine derivatives may exhibit antimicrobial properties comparable to established antibiotics. For example, silver complexes containing triazine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
Enzyme Targeting
The ability of these compounds to inhibit specific enzymes makes them valuable in drug design for diseases involving dysregulated enzyme activity.
Case Study: Anticancer Activity
A study demonstrated that MM131 significantly induced apoptosis in colon cancer cells by activating caspases and decreasing mitochondrial membrane potential. The strongest apoptotic effect was observed in DLD-1 cells compared to HT-29 cells.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit mTOR pathways critical in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine, focusing on substituent effects, physicochemical properties, and applications:
Key Comparative Insights:
Electronic Effects: The methanesulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than the amino (-NH₂) or chloro (-Cl) groups in analogs. In contrast, the amino group (-NH₂) in 3ADMT facilitates hydrogen bonding and coordination chemistry, enabling the formation of bioactive silver complexes .
Biological Activity: 3ADMT-derived silver complexes exhibit potent anticancer (IC₅₀ = 1.2–2.8 µM against MCF-7 and HepG2 cells) and antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .
Synthetic Utility: 3ADMT is a versatile precursor for fused heterocycles, such as 1,4,2-diazaphospholo[1,5-b][1,2,4]triazine 3-oxides, via cyclocondensation reactions with electrophiles . The methanesulfonyl derivative could serve as a sulfonating agent or intermediate in the synthesis of sulfonamide-containing pharmaceuticals, similar to reactions involving 3-amino-5,6-dimethyl-1,2,4-triazine and benzoyl chloride .
Physicochemical Properties :
- The melting point of 3ADMT (210–212°C) is higher than typical sulfonyl derivatives, likely due to strong intermolecular hydrogen bonding. The methanesulfonyl analog may exhibit lower melting points due to reduced H-bonding capacity.
- Crystal structures of 3ADMT salts reveal N–H···O and π–π interactions , whereas the methanesulfonyl group’s bulkiness and polarity could alter packing motifs.
Toxicity and Safety :
- 3ADMT is classified as Acute Tox. 4 (oral) and Skin/Irrit. 2 . The methanesulfonyl group may modify toxicity profiles, as sulfonyl moieties often improve metabolic stability in drug candidates .
Biological Activity
3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine is a compound of increasing interest due to its unique chemical structure and potential biological activities. The methanesulfonyl group enhances its reactivity, making it a valuable compound in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, enzyme inhibition capabilities, and other relevant biological effects.
The synthesis of this compound typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like chloroform under reflux conditions. The compound is characterized by its ability to undergo various chemical reactions including substitution, oxidation, and cyclization.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, enabling it to react with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzyme activity or alter protein functions, leading to various biological effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Case Study: MM131 - A derivative of this compound was tested on DLD-1 and HT-29 colon cancer cells. It demonstrated significant cytotoxicity with IC50 values of 1.7 µM and 5.6 µM respectively. The compound induced apoptosis more effectively than the standard chemotherapeutic agent 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| MM131 | DLD-1 | 1.7 | High |
| MM131 | HT-29 | 5.6 | High |
| 5-Fluorouracil | DLD-1 | >10 | Moderate |
| 5-Fluorouracil | HT-29 | >10 | Low |
The study indicated that MM131 was five times stronger in inducing apoptosis compared to 5-fluorouracil at certain concentrations .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies due to its ability to interact with various enzymes involved in metabolic processes. Research indicates that derivatives of this compound can inhibit key enzymes linked to tumorigenesis and other pathological conditions .
Example Enzyme Inhibition
The compound's mechanism involves binding to active sites of enzymes and potentially altering their conformation or activity:
| Enzyme Target | Effect |
|---|---|
| mTOR | Significant inhibition |
| Acetylcholinesterase | Potential inhibition |
Broader Biological Applications
Beyond anticancer activity and enzyme inhibition, compounds related to the triazine core have shown promise in various biological applications including:
Q & A
Q. What are the established synthetic routes for introducing sulfonyl groups into 5,6-dimethyl-1,2,4-triazine derivatives?
Answer: Sulfonyl functionalization in triazines is typically achieved via nucleophilic substitution or coupling reactions. For example:
- Electrophilic sulfonylation: Reacting 3-amino-5,6-dimethyl-1,2,4-triazine with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) under reflux in aprotic solvents like chloroform .
- Silver-mediated coordination: Silver trifluoromethanesulfonate (AgOTf) reacts with amino-triazines to form complexes, suggesting potential pathways for sulfonyl group incorporation via ligand exchange .
- Oxidative methods: Oxidation of methylthio (-SMe) groups in triazines using agents like m-chloroperbenzoic acid (mCPBA) can yield sulfonyl derivatives .
Key data:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, CHCl₃, reflux | ~50-70 | |
| Silver coordination | AgOTf, CH₃CN/CH₂Cl₂, RT | ~60-80 |
Q. How can spectroscopic and crystallographic methods be applied to characterize 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine?
Answer:
- NMR spectroscopy:
- X-ray crystallography:
Example Crystallographic Data (from analogous complexes):
| Parameter | Value (Ag-admt complex) | Reference |
|---|---|---|
| Space group | P1 | |
| a, b, c (Å) | 13.9357, 15.1693, 16.2257 | |
| R factor | 0.069 |
Advanced Research Questions
Q. How do electronic effects of the methanesulfonyl group influence the reactivity of 5,6-dimethyl-1,2,4-triazine in cross-coupling reactions?
Answer:
- Electron-withdrawing nature: The -SO₂Me group deactivates the triazine ring, reducing nucleophilic substitution rates but enhancing electrophilic aromatic substitution (EAS) at electron-rich positions.
- Palladium-catalyzed coupling: Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for C–N bond formation. The sulfonyl group stabilizes intermediates via resonance .
- Computational validation: Density Functional Theory (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Case Study:
- Coupling with 2-(o-aminophenyl)oxazolines under Pd catalysis yields ligands for asymmetric catalysis, with sulfonyl groups improving steric and electronic tuning .
Q. What strategies resolve contradictions in spectroscopic data for triazine derivatives (e.g., azido vs. tetrazolo tautomers)?
Answer:
- Kinetic trapping: Use low-temperature NMR/IR to capture transient azido intermediates. For example, IR peaks at ~2120 cm⁻¹ (azido) disappear within 50 min in chloroform, confirming tautomerization to tetrazolo forms .
- Crystallographic evidence: X-ray structures unambiguously assign tautomeric states. Hydrogen-bonding networks (N–H⋯N/O) stabilize specific tautomers .
- Dynamic NMR: Variable-temperature ¹H NMR monitors tautomer equilibria, with coalescence temperatures indicating energy barriers .
Data Conflict Resolution Workflow:
Initial characterization: IR/NMR at RT.
Time-resolved analysis: Track spectral changes over hours.
Crystallography: Confirm dominant tautomer.
DFT modeling: Calculate relative stabilities .
Q. How can hydrogen-bonding interactions in triazine derivatives be exploited for designing functional materials?
Answer:
- Supramolecular assembly: 3-Methanesulfonyl derivatives form 3D networks via N–H⋯O/S and C–H⋯F interactions, as seen in silver-triazine complexes .
- Luminescence tuning: Hydrogen bonds rigidify structures, reducing non-radiative decay. For example, Ag-admt complexes exhibit ligand-centered emission at ~450 nm .
- Drug delivery systems: Triazine-based metal-organic frameworks (MOFs) use H-bonding for controlled release .
Design Parameters:
| Interaction Type | Bond Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H⋯O (sulfonyl) | 2.8–3.1 | 150–170 | |
| C–H⋯F (Ag complexes) | 2.9–3.3 | 130–150 |
Q. Methodological Guidance
Q. Best practices for refining crystal structures of triazine derivatives using SHELX software.
- Data collection: Use high-resolution (≤ 0.8 Å) data to resolve light atoms (C, N, O).
- Hydrogen placement: Apply riding models for H atoms, with isotropic displacement parameters (Uiso = 1.2–1.5 Ueq of parent atom) .
- Validation: Check R1/wR2 convergence (< 0.05 discrepancy) and ADPs for thermal motion anomalies .
Common Pitfalls:
- Over-interpretation of weak electron density for sulfonyl groups.
- Incorrect space group assignment due to pseudo-symmetry .
Q. How to assess the biological activity of this compound derivatives?
- Antimicrobial assays: Use microdilution methods (MIC values) against Gram-positive/negative bacteria .
- Molecular docking: Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases. AutoDock Vina calculates binding affinities (ΔG ~ -8 to -10 kcal/mol) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ values compared to cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
